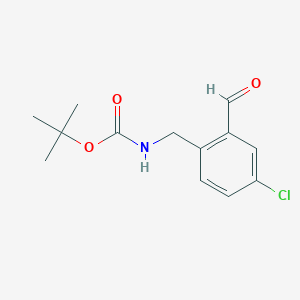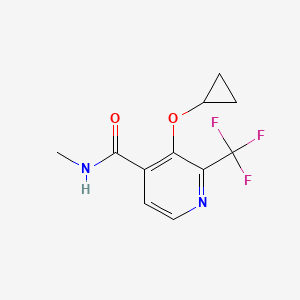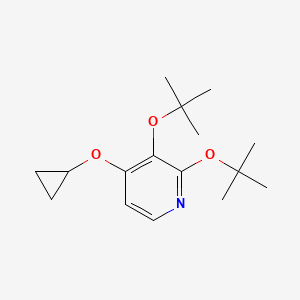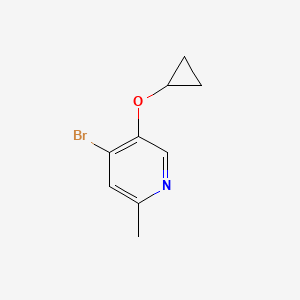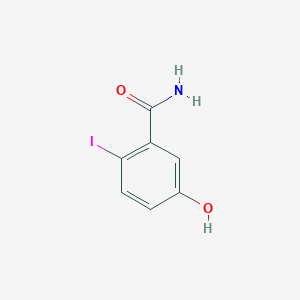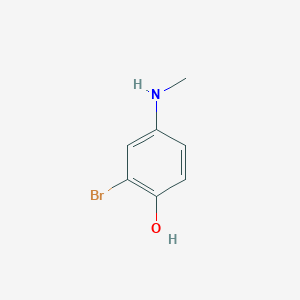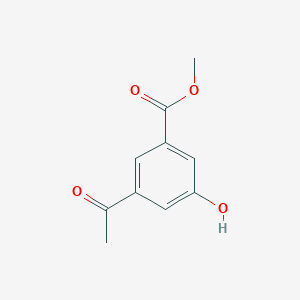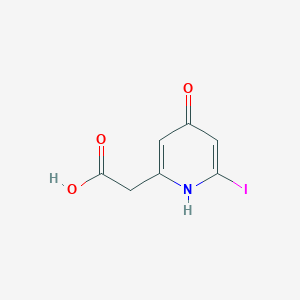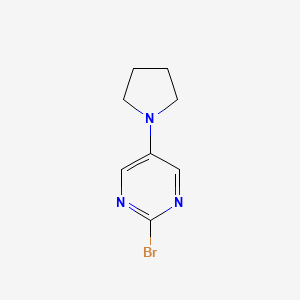
4-Bromo-2-(cyclohexylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is a derivative of phenol, where a bromine atom is substituted at the 4th position and a cyclohexylmethyl group is attached to the 2nd position of the phenol ring. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclohexylmethyl)phenol can be achieved through various methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in a solvent such as carbon disulfide or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(cyclohexylmethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized to form quinones or reduced to form cyclohexylmethyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like hydroxide or alkoxide ions in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylmethyl derivatives.
Coupling: Formation of biaryl or aryl-alkyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(cyclohexylmethyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The bromine atom and phenolic group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a cyclohexylmethyl group.
4-Bromo-2-methylphenol: Contains a methyl group instead of a cyclohexylmethyl group.
4-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
Uniqueness
4-Bromo-2-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which increases its hydrophobicity and may enhance its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature can influence its reactivity and biological activity compared to other bromophenols .
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
4-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI-Schlüssel |
WRQQZNURODBQII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




